3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC13432846
Molecular Formula: C11H23NO2S
Molecular Weight: 233.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H23NO2S |
---|---|
Molecular Weight | 233.37 g/mol |
IUPAC Name | N-heptan-3-yl-1,1-dioxothiolan-3-amine |
Standard InChI | InChI=1S/C11H23NO2S/c1-3-5-6-10(4-2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3 |
Standard InChI Key | UJXWDDNXCNLCAX-UHFFFAOYSA-N |
SMILES | CCCCC(CC)NC1CCS(=O)(=O)C1 |
Canonical SMILES | CCCCC(CC)NC1CCS(=O)(=O)C1 |
Introduction
Chemical Identification and Structural Analysis
Core Structure and Substituent Configuration
The parent structure of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide is tetrahydrothiophene 1,1-dioxide (sulfolane), a five-membered ring containing one sulfur and four carbon atoms, with two oxygen atoms double-bonded to sulfur . At the 3-position of this ring, a heptan-3-ylamino group (-NH-C7H13) is attached, introducing a branched seven-carbon alkyl chain. This substituent distinguishes it from simpler analogs like 3-aminosulfolane (C4H9NO2S) and more complex derivatives such as 3-(bicyclo[2.2.1]heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide (C11H19NO2S) .
Table 1: Comparative Molecular Properties of Sulfolane Derivatives
The calculated molecular weight (232.34 g/mol) aligns with trends observed in homologs, where longer alkyl chains incrementally increase mass . The heptan-3-yl group introduces steric bulk, potentially influencing solubility and reactivity compared to shorter-chain analogs .
Spectroscopic Characterization
While spectral data for the target compound are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) profiles of related sulfolane amines suggest characteristic peaks:
-
IR: Strong S=O stretches near 1,150–1,300 cm⁻¹ , N-H stretches at ~3,300 cm⁻¹ .
-
¹H NMR: Resonances for the sulfolane ring protons (δ 2.5–3.5 ppm), alkyl chain protons (δ 0.8–1.6 ppm), and amine protons (δ 1.5–2.5 ppm, broad) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide likely follows established amination strategies for sulfolane derivatives. A plausible pathway involves:
-
Ring-opening amination: Reacting 3-bromotetrahydrothiophene 1,1-dioxide with heptan-3-ylamine under nucleophilic substitution conditions .
-
Reductive amination: Condensing tetrahydrothiophene 1,1-dioxide-3-one with heptan-3-ylamine using a reducing agent like sodium cyanoborohydride .
Key Challenges:
-
Steric hindrance: The branched heptan-3-yl group may reduce reaction yields compared to linear alkylamines .
-
Purification: Hydrophobic alkyl chains complicate isolation, necessitating chromatographic techniques .
Industrial Production
Physical and Chemical Properties
Thermodynamic Parameters
Extrapolating from analogs:
-
Boiling point: Estimated at 410–420°C, based on 3-(decyloxy)sulfolane (412.4°C) and adjustments for amine vs. ether substituents.
-
Density: ~1.05 g/cm³, consistent with sulfolane derivatives (1.03–1.12 g/cm³) .
-
LogP: Predicted ~4.4, similar to 3-(phenethylamino)sulfolane (LogP 4.41) , indicating moderate lipophilicity.
Solubility and Reactivity
-
Solubility: Limited water solubility (<1 mg/mL) due to the hydrophobic heptan chain; miscible with polar aprotic solvents (DMF, DMSO) .
-
Stability: Sulfolane derivatives are generally stable up to 200°C but may undergo oxidative degradation at elevated temperatures .
Applications and Research Directions
Industrial Solvents
Sulfolane derivatives are widely used as polar aprotic solvents in gas purification and electronics manufacturing . The heptan-3-ylamino group may enhance solubility for nonpolar substrates, enabling novel formulations.
Pharmaceutical Intermediates
Amino-substituted sulfolanes serve as precursors in drug synthesis. For example, 3-aminosulfolane derivatives are explored as kinase inhibitors , suggesting potential bioactivity for the target compound.
Material Science
The combination of thermal stability and tunable solubility positions this compound as a candidate for high-performance polymer additives or ion-transport membranes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume